CM-272

Description

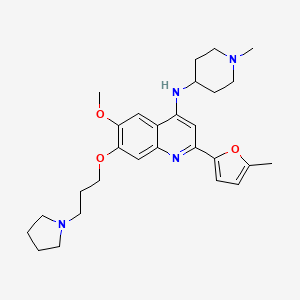

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQLKZTYUYIWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CM-272: A Dual Inhibitor of G9a and DNMTs with Potent Anti-Tumor Activity

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

Abstract

CM-272 is a first-in-class, potent, and reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2] This small molecule has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies.[2][3][4] Its mechanism of action is centered on the simultaneous reversal of two key epigenetic silencing marks: histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (5mC). This dual inhibition leads to the reactivation of tumor suppressor genes, induction of an interferon-stimulated gene signature, and the triggering of immunogenic cell death, thereby reprogramming the tumor microenvironment and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailed experimental protocols for its study, and a summary of its effects in cancer cells.

Core Mechanism of Action: Dual Epigenetic Reprogramming

This compound exerts its anti-cancer effects through the inhibition of two critical classes of epigenetic enzymes: the histone methyltransferase G9a and DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B).[1][2] G9a is the primary enzyme responsible for mono- and dimethylation of H3K9, epigenetic marks associated with transcriptional repression.[5] DNMTs, on the other hand, catalyze the methylation of cytosine residues in DNA, another key mechanism for gene silencing. In many cancers, the overexpression of G9a and DNMTs leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[5][6][7][8][9]

This compound is a substrate-competitive inhibitor, meaning it competes with the natural substrates of G9a and DNMTs, thereby preventing the methylation of histones and DNA.[1][2] The physical interaction between G9a and DNMT1 coordinates the silencing of target genes, making a dual inhibitor like this compound particularly effective.[2] By inhibiting both enzymes, this compound leads to a reduction in global levels of H3K9me2 and 5mC, resulting in a more open chromatin state and the reactivation of silenced tumor suppressor genes.[2][6]

Signaling Pathways Affected by this compound

The primary consequence of G9a and DNMT inhibition by this compound is the reactivation of gene expression. This leads to several downstream effects that contribute to its anti-tumor activity:

-

Induction of Apoptosis: Reactivation of pro-apoptotic genes contributes to programmed cell death in cancer cells.[1][4]

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors leads to a halt in cancer cell proliferation.[1]

-

Interferon (IFN) Response: this compound treatment induces the expression of interferon-stimulated genes (ISGs), which can promote an anti-viral-like state within the tumor and enhance immune recognition.[1][2]

-

Immunogenic Cell Death (ICD): By inducing cellular stress and the release of damage-associated molecular patterns (DAMPs), this compound can trigger a form of cell death that activates an adaptive immune response against the tumor.[1][10][11][12][13][14] This turns "cold" tumors into "hot" tumors, making them more susceptible to immunotherapy.[3]

Quantitative Data on this compound Activity

The potency of this compound has been evaluated in various cancer cell lines, demonstrating its broad-spectrum anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| G9a | 8 |

| GLP | 2 |

| DNMT1 | 382 |

| DNMT3A | 85 |

| DNMT3B | 1200 |

| Data sourced from MedChemExpress.[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |

| GI50 values were determined after 48 hours of treatment. Data sourced from MedChemExpress and related publications.[1][2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound at various concentrations and for different durations.

-

Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Gate the cell populations:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Western Blot for Histone Methylation

This technique is used to detect changes in the global levels of H3K9me2.

-

Materials:

-

Nuclear protein extracts from this compound treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Primary antibodies (anti-H3K9me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Extract nuclear proteins from cells treated with this compound.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of specific proteins (or histone modifications) with particular genomic regions.

-

Materials:

-

This compound treated and control cells

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Antibody against H3K9me2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR machine and reagents

-

-

Protocol:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments (200-1000 bp) by sonication.

-

Immunoprecipitate the chromatin with an antibody specific for H3K9me2.

-

Capture the antibody-chromatin complexes using Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Purify the DNA.

-

Analyze the enrichment of specific gene promoters by qPCR using primers for target genes (e.g., tumor suppressor genes) and control regions.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells, leading to their death and the activation of an anti-tumor immune response. Its dual inhibitory activity against G9a and DNMTs provides a multi-pronged attack on cancer cell survival and proliferation. The ability of this compound to induce immunogenic cell death makes it an attractive candidate for combination therapies with immune checkpoint inhibitors, potentially overcoming resistance to immunotherapy in some patients.[3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that are most likely to benefit from this novel epigenetic therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting of the G9a, DNMT1 and UHRF1 epigenetic complex as an effective strategy against pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigenetic regulation of DNA methyltransferases: DNMT1 and DNMT3B in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Methyltransferase G9a Promotes the Development of Renal Cancer through Epigenetic Silencing of Tumor Suppressor Gene SPINK5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A "One Arrow Three Eagle" Strategy to Improve this compound Primed Bladder Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic induction of immunogenic cell death by genetic stimulation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Research progress in inducing immunogenic cell death of tumor cells [frontiersin.org]

- 13. Molecular determinants of immunogenic cell death elicited by radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Portal [researchdiscovery.drexel.edu]

CM-272 and DNA Demethylation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-272 is a first-in-class, reversible, and dual inhibitor of G9a histone methyltransferase and DNA methyltransferases (DNMTs). This potent small molecule has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in hematological malignancies. By simultaneously targeting two key epigenetic regulators, this compound induces a cascade of cellular events including the re-expression of tumor suppressor genes, cell cycle arrest, apoptosis, and the induction of an immunogenic cell death (ICD) pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action on DNA demethylation pathways, a compilation of its quantitative biological activities, and detailed protocols for key experimental procedures used in its evaluation.

Introduction to this compound

Epigenetic modifications, such as DNA methylation and histone modification, are critical for regulating gene expression and maintaining cellular identity. Aberrant epigenetic patterns are a hallmark of cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes. The interplay between histone methylation and DNA methylation is a key mechanism in gene silencing. G9a (also known as EHMT2), a histone methyltransferase, is responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. G9a physically interacts with DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division, to coordinate the silencing of target genes.

This compound was developed as a dual inhibitor to simultaneously target both G9a and DNMTs, offering a novel therapeutic strategy to reverse epigenetic silencing in cancer. It is a potent, selective, and substrate-competitive inhibitor with promising preclinical activity against a range of cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and bladder cancer.

Mechanism of Action: Dual Inhibition of G9a and DNMTs

This compound exerts its anti-tumor effects through the simultaneous inhibition of G9a and several DNA methyltransferases, including DNMT1, DNMT3A, and DNMT3B. This dual inhibition leads to a reduction in global levels of both H3K9me2 and 5-methylcytosine (5mC), resulting in a more open chromatin state and the reactivation of silenced tumor suppressor genes.

The therapeutic activity of this compound is also linked to the induction of a type I interferon (IFN) response in tumor cells. This is thought to be triggered by the de-repression of endogenous retroviral elements (ERVs) due to the reduction in DNA and H3K9 methylation, leading to a "viral mimicry" state that activates innate immune signaling pathways. This IFN response can lead to the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.

dot

Investigating the Role of G9a and DNMTs in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the epigenetic regulators G9a (also known as EHMT2) and DNA methyltransferases (DNMTs) in the context of lung cancer. It summarizes their molecular mechanisms, synergistic interactions, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concepts: G9a and DNMTs in Epigenetic Regulation

Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. In cancer, these modifications can lead to the silencing of tumor suppressor genes and the activation of oncogenes.

-

G9a (Euchromatic Histone Lysine Methyltransferase 2, EHMT2): G9a is a key enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1] These marks are associated with transcriptional repression and the formation of condensed, silent chromatin (heterochromatin).[1] Overexpression of G9a is observed in various cancers, including non-small cell lung cancer (NSCLC), where it is linked to aggressive phenotypes and poor prognosis.[1][2]

-

DNA Methyltransferases (DNMTs): DNMTs catalyze the addition of a methyl group to the cytosine base in DNA, primarily at CpG dinucleotides. This process, known as DNA methylation, is a fundamental mechanism for stable gene silencing. The main DNMTs in mammals are DNMT1, responsible for maintaining methylation patterns during cell division, and DNMT3A/3B, which perform de novo methylation.[3] Aberrant DNA methylation, characterized by hypermethylation of tumor suppressor gene promoters, is a hallmark of lung cancer.[3][4]

Synergistic Gene Silencing by G9a and DNMTs in Lung Cancer

G9a and DNMTs do not operate in isolation; they engage in significant crosstalk to establish and maintain a repressive chromatin state. G9a-mediated H3K9 methylation can create a binding site for other proteins, which in turn recruit DNMT1.[1][5] This direct interaction enhances DNA methylation at the target gene promoter, leading to robust and heritable gene silencing.[5][6]

This coordinated action is crucial for the downregulation of tumor suppressor genes in lung cancer. For instance, G9a has been shown to decrease the recruitment of transcriptional cofactors like HP1, DNMT1, and HDAC1 to the promoters of genes such as the cell adhesion molecule Ep-CAM, thereby promoting invasion and metastasis.[1][2] The dual inhibition of G9a and DNMT1 has emerged as a promising therapeutic strategy, as it can reactivate silenced tumor suppressors and reprogram cancer cells to be more responsive to conventional therapies.[7][8]

Quantitative Data Summary

The overexpression of G9a and DNMTs is a recurrent finding in lung cancer, correlating with tumor progression and poor patient outcomes.

Table 1: G9a and DNMT Expression in Non-Small Cell Lung Cancer (NSCLC)

| Gene | Finding in NSCLC Tissues | Association with Prognosis | Source(s) |

| G9a | Upregulated in tumor samples compared to normal tissue.[9] Overexpression found in 43.2% of 213 NSCLC tissues.[10] | High expression correlates with poor overall survival.[2][9] | [2][9][10] |

| DNMT1 | High mRNA expression levels found in tumor samples.[11] | High expression is significantly associated with an increased risk of death (Hazard Ratio: 1.74).[11] | [11] |

| DNMT3B | High mRNA expression levels found in tumor samples.[11] | High expression is associated with poor prognosis in younger patients (<65 years).[11] | [11] |

Table 2: Effects of G9a and DNMT Inhibition on NSCLC Models

| Inhibitor/Target | Model System | Key Quantitative Outcomes | Source(s) |

| G9a Knockdown (siRNA) | A549, H1299, H1975 cells (NSCLC cell lines) | Significant inhibition of tumor growth and suppression of the Wnt signaling pathway.[10] | [10] |

| UNC0638 (G9a inhibitor) | A549, H1299, H1975 cells; Xenograft model | Significantly inhibited tumor growth and suppressed Wnt signaling in vitro and in vivo.[10] | [10] |

| CM-272 (Dual G9a/DNMT1 inhibitor) | Human and murine NSCLC cell lines | Reduced proliferation and induced cell death. Re-expression of tumor suppressors SCARA5 and AOX1.[7][8] | [7][8] |

| This compound (Dual G9a/DNMT1 inhibitor) | A549 xenograft model | Reduced tumor volume by 55% (p < 0.001) compared to controls.[8] | [8] |

Key Experimental Protocols

Reproducible and robust methodologies are critical for investigating epigenetic mechanisms. Below are detailed protocols for essential techniques used to study G9a and DNMTs.

Chromatin Immunoprecipitation (ChIP) for G9a

ChIP is used to identify the genomic regions where a protein of interest (e.g., G9a) is bound to chromatin.

Protocol:

-

Cross-linking: Treat ~1x10^7 lung cancer cells with 1% formaldehyde for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate nuclei. Resuspend nuclei in a shearing buffer. Sonicate the chromatin to obtain fragments of 100-500 bp. The Bioruptor Pico sonicator can be used for this purpose (e.g., 3 cycles of 30 seconds ON/OFF).[12]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a validated anti-G9a antibody. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA using a standard column-based purification kit.

-

Analysis: Analyze the enriched DNA via qPCR (ChIP-qPCR) on specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[13][14]

Bisulfite Sequencing for DNA Methylation Analysis

Bisulfite sequencing is the gold standard for measuring DNA methylation at single-base resolution. Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

Protocol:

-

DNA Extraction: Extract high-quality genomic DNA from lung tumor tissue or cell lines using a suitable kit (e.g., QIAamp DNA Mini Kit).[15]

-

Bisulfite Conversion: Treat 100-500 ng of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit). This step converts unmethylated cytosines to uracils.

-

Library Preparation (for sequencing):

-

For whole-genome analysis (WGBS), fragment the DNA before conversion and ligate methylated sequencing adapters.[16]

-

For targeted analysis or reduced representation (RRBS), digest the DNA with a methylation-insensitive restriction enzyme like MspI to enrich for CpG-rich regions, followed by adapter ligation and size selection.[15]

-

-

PCR Amplification: Amplify the bisulfite-converted, adapter-ligated DNA using primers specific to the adapters. The uracils will be replaced by thymines during PCR.

-

Sequencing: Sequence the amplified library on a high-throughput platform (e.g., Illumina).[15]

-

Data Analysis:

-

Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

-

Calculate the methylation level for each CpG site as the ratio of reads with a 'C' to the total number of reads covering that site.[17]

-

Therapeutic Implications and Future Directions

The central role of G9a and DNMTs in silencing tumor suppressor genes makes them attractive targets for cancer therapy.[18][19] Dual inhibitors, such as this compound, have shown potent antitumor effects in preclinical lung cancer models, reducing tumor growth and sensitizing cells to other cancer drugs.[7][8]

Future research should focus on:

-

Biomarker Development: Identifying reliable biomarkers, such as the methylation status of specific genes like SCARA5, to predict response to G9a/DNMT inhibitors.[7][8]

-

Combination Therapies: Exploring the synergy between epigenetic inhibitors and other treatments, including chemotherapy, targeted therapy, and immune checkpoint inhibitors.[3][7]

-

Understanding Resistance: Investigating the mechanisms that may lead to resistance to epigenetic drugs to develop more durable therapeutic strategies.

By elucidating the intricate epigenetic network controlled by G9a and DNMTs, the scientific community can pave the way for novel and effective treatments for lung cancer patients.

References

- 1. mdpi.com [mdpi.com]

- 2. H3K9 histone methyltransferase G9a promotes lung cancer invasion and metastasis by silencing the cell adhesion molecule Ep-CAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targeting-dna-methyltransferases-in-non-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]

- 4. Quantitative analysis of DNA methylation profiles in lung cancer identifies aberrant DNA methylation of specific genes and its association with gender and cancer risk factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G9a/DNMT1 co-targeting inhibits non-small cell lung cancer growth and reprograms tumor cells to respond to cancer-drugs through SCARA5 and AOX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G9a/DNMT1 co-targeting inhibits non-small cell lung cancer growth and reprograms tumor cells to respond to cancer-drugs through SCARA5 and AOX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G9A promotes tumor cell growth and invasion by silencing CASP1 in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of methylation-related genes is associated with overall survival in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. ora.ox.ac.uk [ora.ox.ac.uk]

- 15. Protocol for generating high-quality genome-scale DNA methylation sequencing data from human cancer biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole-Genome Bisulfite Sequencing Using the Ovation® Ultralow Methyl-Seq Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 18. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

CM-272: A Dual Inhibitor of G9a/GLP and DNMTs for Epigenetic Research and Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CM-272 has emerged as a potent, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2][3] This small molecule has garnered significant interest within the scientific community for its potential in epigenetic studies and as a therapeutic agent, particularly in hematological malignancies and solid tumors.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its biological effects through the simultaneous inhibition of two key epigenetic regulators: the G9a/G9a-like protein (GLP) complex and DNA methyltransferases (DNMTs).[2] G9a and its homolog GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[5][6][7] DNMTs, including DNMT1, DNMT3A, and DNMT3B, catalyze the transfer of a methyl group to DNA, another crucial mechanism for gene silencing.[1]

G9a can physically interact with DNMT1, suggesting a coordinated mechanism for maintaining a silent chromatin state.[2] By inhibiting both G9a/GLP and DNMTs, this compound can lead to a reduction in both H3K9me2 and 5-methylcytosine (5mC) levels. This dual inhibition results in the reactivation of tumor suppressor genes and the induction of an interferon-stimulating gene signature, ultimately leading to anti-proliferative effects, apoptosis, and immunogenic cell death in cancer cells.[2][3]

Quantitative Data

The following tables summarize the key in vitro and cellular activities of this compound across various targets and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| G9a | 8[1][2] |

| GLP | 2[1][2] |

| DNMT1 | 382[1][2] |

| DNMT3A | 85[1][2] |

| DNMT3B | 1200[1][2] |

Table 2: Cellular Activity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | GI50 (nM, 48h) |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218[1][2] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269[1][2] |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455[1][2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams have been generated using Graphviz.

Caption: G9a/GLP and DNMT signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for the evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Biochemical Enzymatic Assays

This protocol is for determining the in vitro inhibitory activity of this compound against G9a, GLP, and DNMTs.

-

Reagents and Materials:

-

Recombinant human G9a, GLP, DNMT1, DNMT3A, DNMT3B enzymes

-

Histone H3 peptide (for G9a/GLP) or DNA substrate (for DNMTs)

-

S-adenosyl-L-[methyl-³H]-methionine (SAM)

-

This compound

-

Assay buffer (specific to each enzyme)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the respective enzyme, its substrate (histone peptide or DNA), and assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding ³H-labeled SAM.

-

Incubate the plate at the optimal temperature and time for each enzyme.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto filter paper).

-

Measure the incorporation of the radiolabeled methyl group using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., CEMO-1, MV4-11, OCI-Ly10)

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

-

Western Blotting for Histone Modifications

This protocol is for assessing the effect of this compound on global levels of H3K9me2.

-

Reagents and Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K9me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

-

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K9me2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Normalize the H3K9me2 signal to the total histone H3 signal.

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cancer cell line for injection

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal or oral gavage) or vehicle control according to a predetermined dosing schedule.[3]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Perform survival analysis based on the study design.

-

Conclusion

This compound is a valuable chemical probe for dissecting the complex interplay between histone and DNA methylation in various biological processes. Its potent dual inhibitory activity provides a powerful tool for researchers in the field of epigenetics. Furthermore, the promising anti-tumor effects observed in preclinical models highlight its potential as a novel therapeutic agent for a range of cancers.[3][4] This guide provides a foundational resource for scientists and researchers looking to utilize this compound in their studies, offering both the theoretical background and practical methodologies to facilitate further investigation into this compelling epigenetic inhibitor.

References

- 1. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 6. Studying epigenetics using ChIP | Abcam [abcam.com]

- 7. Histone western blot protocol | Abcam [abcam.com]

The Early Discovery and Development of CM-272: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-272 is a pioneering, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] This technical guide provides an in-depth overview of the early discovery and preclinical development of this compound, a promising epigenetic modulator with significant therapeutic potential in oncology, particularly for hematological malignancies.[1][4] This document details the compound's mechanism of action, key quantitative data from preclinical studies, and the experimental protocols utilized in its initial evaluation.

Introduction: The Epigenetic Rationale for Dual G9a/DNMT Inhibition

The field of oncology is increasingly focused on epigenetic therapies that can reverse aberrant modifications contributing to cancer pathogenesis.[1] G9a (also known as EHMT2) and DNMTs are key enzymes that often act in concert to maintain a transcriptionally repressive state at tumor suppressor gene loci. G9a catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), a hallmark of repressive chromatin.[5] G9a physically interacts with DNMT1, coordinating histone and DNA methylation to silence target genes.[1] The simultaneous inhibition of both G9a and DNMTs presents a compelling therapeutic strategy to reactivate silenced tumor suppressor genes and inhibit cancer cell proliferation.[1] this compound was developed as a potent, selective, and reversible small molecule designed to concurrently target these two critical epigenetic regulators.[1][2]

Quantitative Data Summary

The preclinical efficacy of this compound has been characterized by its potent enzymatic inhibition and its effects on various cancer cell lines. The following tables summarize the key quantitative data from these early studies.

Table 1: Enzymatic Inhibition Profile of this compound

| Target Enzyme | IC50 (nM) |

| G9a | 8 |

| GLP | 2 |

| DNMT1 | 382 |

| DNMT3A | 85 |

| DNMT3B | 1200 |

Data sourced from multiple preclinical studies.[1][2]

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (nM) |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 |

| MV4-11 | Acute Myeloid Leukemia (AML) | 269 |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 455 |

GI50 values represent the concentration required to inhibit cell growth by 50% after 48 hours of treatment.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily driven by the dual inhibition of G9a and DNMTs.

Reversal of Epigenetic Silencing

By inhibiting G9a and DNMTs, this compound leads to a global reduction in H3K9me2 and 5-methylcytosine (5mC) levels.[1] This reversal of repressive epigenetic marks results in the reactivation of silenced tumor suppressor genes, which in turn inhibits cancer cell proliferation and induces apoptosis.[1]

Induction of an Immune Response

A key finding in the early development of this compound was its ability to induce an anti-tumor immune response. Treatment with this compound leads to the upregulation of interferon-stimulated genes (ISGs) and promotes immunogenic cell death (ICD).[1][4] This suggests that this compound can convert "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments conducted during the early development of this compound.

G9a and DNMT1 Enzymatic Assays

Objective: To determine the in vitro inhibitory activity of this compound against G9a and DNMT1.

Materials:

-

Recombinant human G9a and DNMT1 enzymes

-

Histone H3 (1-21) peptide (for G9a assay)

-

Poly(dI-dC) DNA substrate (for DNMT1 assay)

-

S-adenosyl-L-[methyl-³H]-methionine (SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

For the G9a assay, in a 96-well plate, mix recombinant G9a, H3 peptide substrate, and this compound in assay buffer.

-

For the DNMT1 assay, in a separate 96-well plate, mix recombinant DNMT1, poly(dI-dC) substrate, and this compound in assay buffer.

-

Initiate the enzymatic reaction by adding ³H-SAM to each well.

-

Incubate the plates at 37°C for 1 hour.

-

Terminate the reaction by adding a stop solution (e.g., 2.5 M HCl).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (Crystal Violet)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Hematological cancer cell lines (e.g., CEMO-1, MV4-11, OCI-Ly10)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Crystal Violet solution (0.5% in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere/stabilize overnight.

-

Treat the cells with serial dilutions of this compound (typically from 10 nM to 10 µM) or vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Gently wash the cells with PBS.

-

Fix the cells with 100% methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes at room temperature.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding the solubilization solution to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture cells and treat with this compound at various concentrations for 24-48 hours.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a hematological malignancy model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Human hematological cancer cell line (e.g., MV4-11)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or intravenously inject the cancer cells into the immunodeficient mice.

-

Monitor the mice for tumor development or engraftment.

-

Once tumors reach a palpable size (e.g., 100-150 mm³) or there is evidence of engraftment, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2.5 mg/kg, intravenously, daily) or vehicle to the respective groups.

-

Measure tumor volume with calipers regularly (e.g., twice a week) or monitor disease progression through bioluminescence imaging if using luciferase-expressing cells.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K9me2 and 5mC).

-

Analyze the data for tumor growth inhibition and improvement in overall survival.

Drug Discovery and Development Workflow

The discovery of this compound followed a rational drug design approach, typical for modern small molecule inhibitors.

The process began with the identification and validation of G9a and DNMTs as synergistic targets in hematological cancers. High-throughput screening (HTS) and/or fragment-based screening were likely employed to identify initial hit compounds. These hits then underwent extensive lead optimization, involving structure-activity relationship (SAR) studies to improve potency and selectivity, as well as absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling. This compound emerged as the lead candidate from this process and advanced into preclinical development, where its efficacy and safety were evaluated in cellular and animal models.

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. Its novel dual-inhibitory mechanism against G9a and DNMTs provides a powerful approach to reverse epigenetic silencing and reactivate anti-tumor pathways. The early discovery and preclinical development of this compound have demonstrated its potent anti-cancer activity in various hematological malignancy models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in the continued investigation and potential clinical translation of this promising therapeutic agent. Further studies are warranted to fully elucidate its clinical potential, both as a monotherapy and in combination with other anti-cancer agents, including immunotherapy.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. bosterbio.com [bosterbio.com]

- 5. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Substrate-Competitive Nature of CM-272: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-272 is a first-in-class, potent, and selective dual inhibitor of the histone methyltransferase G9a/GLP and DNA methyltransferases (DNMTs).[1][2] Its mechanism of action as a substrate-competitive inhibitor offers a distinct advantage in the landscape of epigenetic drug development. This technical guide provides an in-depth analysis of the substrate-competitive nature of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to G9a/GLP and their Role in Epigenetics

G9a (EHMT2) and G9a-like protein (GLP, or EHMT1) are key protein lysine methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This epigenetic mark is predominantly associated with transcriptional repression. The aberrant activity of G9a and GLP has been implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention.[3]

This compound: A Dual Inhibitor with a Substrate-Competitive Profile

This compound has emerged as a significant tool compound and potential therapeutic agent due to its dual inhibitory action against both G9a/GLP and DNMTs.[1][2][3] A critical feature of its mechanism is its substrate-competitive nature. This means this compound directly competes with the histone H3 substrate for binding to the active site of G9a and GLP, rather than competing with the cofactor S-adenosylmethionine (SAM). This mode of inhibition can lead to higher selectivity and a distinct pharmacological profile compared to cofactor-competitive inhibitors.

Quantitative Inhibitory Activity of this compound

The potency of this compound against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for G9a and GLP.

| Target Enzyme | IC50 (nM) |

| G9a | 8 |

| GLP | 2 |

| DNMT1 | 382 |

| DNMT3A | 85 |

| DNMT3B | 1200 |

Table 1: IC50 values of this compound against various methyltransferases. Data sourced from MedChemExpress.[2]

Visualizing the Mechanism of Action

To understand the substrate-competitive inhibition by this compound, it is essential to visualize the molecular interactions within the G9a/GLP signaling pathway.

References

Methodological & Application

Application Notes and Protocols for CM-272 in DU145 Prostate Cancer Cells

For Research Use Only

Introduction

CM-272 is a potent and selective dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] G9a is responsible for mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Overexpression of G9a and DNMT1 has been observed in various cancers, including castration-resistant prostate cancer (CRPC), making them attractive therapeutic targets.[2] In vitro studies have demonstrated that this compound effectively reduces cell viability and proliferation while inducing apoptosis in prostate cancer cell lines, with a pronounced effect on the DU145 cell line.[3][4]

These application notes provide detailed protocols for studying the effects of this compound on the DU145 human prostate carcinoma cell line, a widely used model for androgen-independent prostate cancer. The protocols outlined below cover cell culture, cell viability assessment, analysis of histone methylation by Western blot, and cell cycle analysis by flow cytometry.

Cell Line Information: DU145

The DU145 cell line was derived from a metastatic lesion in the brain of a 69-year-old Caucasian male with prostate carcinoma. These cells exhibit an epithelial morphology and are adherent.[2] DU145 cells are androgen-independent, meaning their growth is not regulated by androgens, and they do not express prostate-specific antigen (PSA).[1] This cell line is hypotriploid with a modal chromosome number of 64.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of this compound on various cancer cell lines, with a focus on DU145 where data is available.

Table 1: IC50/GI50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GI50 (nM) | Exposure Time | Reference |

| DU145 | Prostate Cancer | EC50 determined, value not explicitly stated, significant viability reduction at low nM concentrations | 3 days | [3] |

| PC3 | Prostate Cancer | Higher EC50 than DU145 | 3 days | [3] |

| LNCaP | Prostate Cancer | Higher EC50 than DU145 | 3 days | [3] |

| CEMO-1 | Acute Lymphoblastic Leukemia | 218 | 48 hours | [1] |

| MV4-11 | Acute Myeloid Leukemia | 269 | 48 hours | [1] |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 455 | 48 hours | [1] |

Table 2: Effects of this compound on DU145 Prostate Cancer Cells

| Experiment | Concentration | Treatment Duration | Observed Effect | Reference |

| Cell Viability | Low nM concentrations | 3 days | Significant reduction in cell viability | [3] |

| Apoptosis | 500 nM | 3 days | Enhanced apoptosis | [3] |

| H3K9me2 Levels | 312 nM | Not specified | Reduction in H3K9me2 levels | [5] |

Experimental Protocols

DU145 Cell Culture

Aseptic techniques should be strictly followed during all cell culture procedures.

Materials:

-

DU145 cells

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

L-Glutamine

-

Penicillin-Streptomycin (optional)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, and other consumables

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 2 mM L-Glutamine. Penicillin-Streptomycin can be added to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.

-

Cell Thawing:

-

Rapidly thaw the cryovial of DU145 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance and Passaging:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency.

-

To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count and seed new flasks at a density of 2 x 10^4 cells/cm². A subcultivation ratio of 1:4 to 1:6 is recommended.[1]

-

Change the culture medium 2-3 times per week.

-

Cell Viability Assay (PrestoBlue™ Protocol)

This protocol describes the use of PrestoBlue™ reagent to assess the effect of this compound on DU145 cell viability.

Materials:

-

DU145 cells

-

Complete growth medium

-

This compound (stock solution prepared in DMSO)

-

96-well clear-bottom black plates

-

PrestoBlue™ Cell Viability Reagent

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count DU145 cells as described in the cell culture protocol.

-

Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from your stock solution. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

PrestoBlue™ Assay:

-

After the incubation period, add 10 µL of PrestoBlue™ reagent to each well.

-

Incubate the plate at 37°C for 1 to 2 hours.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the no-cell control wells from all other wells.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot for H3K9me2

This protocol details the detection of H3K9me2 levels in DU145 cells treated with this compound.

Materials:

-

DU145 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA buffer or a histone extraction buffer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed DU145 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 312 nM and 500 nM) and a vehicle control for the chosen duration.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the well by adding 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors. For histone analysis, a histone extraction protocol using a low salt lysis buffer followed by acid extraction can also be used for cleaner results.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear the DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the H3K9me2 signal to the Histone H3 signal for each sample.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of this compound-treated DU145 cells using propidium iodide (PI) staining.

Materials:

-

DU145 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Seed DU145 cells in 6-well plates and allow them to attach.

-

Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

-

Harvest the cells by trypsinization. Collect the supernatant containing any floating (potentially apoptotic) cells and combine it with the trypsinized cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet once with PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells overnight at -20°C.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Carefully decant the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.

-

Gate on the single-cell population to exclude doublets and aggregates.

-

Generate a histogram of PI fluorescence intensity to visualize the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase.

-

Visualizations

References

Application Notes: Optimal Concentration of CM-272 for Cell Culture Studies

Introduction

CM-272 is a potent, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] G9a and DNMTs are key epigenetic regulators that often work in concert to silence tumor suppressor genes.[3] By simultaneously targeting both, this compound can induce re-expression of these silenced genes, leading to anti-tumor effects such as cell proliferation inhibition, cell cycle arrest, and apoptosis.[2][4] These application notes provide a summary of reported effective concentrations and detailed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the enzymatic activity of G9a and various DNMTs, primarily DNMT1 and DNMT3A.[1] This dual inhibition leads to a reduction in global levels of histone H3 lysine 9 dimethylation (H3K9me2) and 5-methylcytosine (5mC).[2] The subsequent reactivation of epigenetically silenced genes, including tumor suppressors and interferon-stimulated genes, triggers cell cycle arrest and immunogenic cell death, making it a promising agent for cancer research.[2][4]

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell line and the duration of exposure. Below are summarized IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values from various studies.

Table 1: Enzymatic Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| G9a | 8 |

| GLP | 2 |

| DNMT1 | 382 |

| DNMT3A | 85 |

| DNMT3B | 1200 |

| Data sourced from MedChemExpress and other research articles.[1][2] |

Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (nM) | Exposure Time (hours) |

| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | GI50 | 218 | Not Specified |

| MV4-11 | Acute Myeloid Leukemia (AML) | GI50 | 269 | Not Specified |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | GI50 | 455 | Not Specified |

| MO4 | Melanoma | IC50 | 384.4 | 72 |

| DU145 | Prostate Cancer (CRPC) | EC50 | Not Specified | Not Specified |

| PC3 | Prostate Cancer (CRPC) | EC50 | Not Specified | Not Specified |

| GI50 and IC50 values demonstrate significant variability across different cancer types, highlighting the need for empirical determination of the optimal dose for each cell line.[2][4][5] |

Table 3: Effective Concentration Ranges for Specific Cellular Assays

| Cell Lines | Assay Type | Concentration Range (nM) | Incubation Time (hours) | Observed Effect |

| CEMO-1, MV4-11, OCI-Ly10 | Cell Proliferation | 100 - 1000 | 12 - 72 | Dose- and time-dependent inhibition |

| CEMO-1, MV4-11, OCI-Ly10 | Cell Cycle Analysis | 100 - 1000 | 24 | Cell cycle progression blockage |

| CEMO-1, MV4-11, OCI-Ly10 | Apoptosis Induction | 100 - 1000 | 12 - 72 | Dose- and time-dependent apoptosis induction |

| MO4 (Melanoma) | Cell Viability | > 250 | 72 | Significant reduction in viability |

| These ranges provide a starting point for designing experiments to investigate specific cellular responses to this compound treatment.[1][4] |

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the efficacy of this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

General Experimental Workflow

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 µM down to 1 nM. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Target cancer cell line

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1000 nM) and a vehicle control for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot for H3K9me2 and DNMT1

This protocol assesses the target engagement of this compound by measuring changes in protein levels or post-translational modifications.

Materials:

-

Treated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K9me2, anti-DNMT1, anti-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the cell pellets from treated and control samples in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K9me2 diluted 1:1000) overnight at 4°C with gentle agitation. Use an antibody for a loading control (e.g., β-actin or Histone H3) to ensure equal protein loading.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control. Compare the expression levels between this compound treated and control groups. A reduction in H3K9me2 levels would indicate successful target engagement.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibiting Histone and DNA Methylation Improves Cancer Vaccination in an Experimental Model of Melanoma [frontiersin.org]

- 5. G9a inhibition by this compound: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Viability Assay with CM-272

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-272 is a first-in-class, potent, and reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1] G9a is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2] DNMTs are a family of enzymes that catalyze the methylation of DNA, another key mechanism for gene silencing. In various cancers, the overexpression of G9a and DNMTs leads to the epigenetic silencing of tumor suppressor genes, promoting cancer cell proliferation, survival, and metastasis.[1][2][3][4]

This compound's dual inhibitory action on both G9a and DNMTs leads to a synergistic reactivation of silenced tumor suppressor genes, resulting in anti-tumor effects such as the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[5][6] Furthermore, treatment with this compound has been shown to induce an immunogenic cell death, suggesting its potential in combination with immunotherapy.[1] These characteristics make this compound a promising therapeutic agent in oncology research and drug development.

This document provides detailed protocols for assessing the effect of this compound on cell viability using common laboratory methods, a summary of its activity across various cancer cell lines, and an overview of its mechanism of action.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values of this compound in a range of cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cell Line | Cancer Type | Assay Type | Parameter | Value (nM) | Incubation Time (h) | Reference |

| DU145 | Prostate Cancer | Viability Assay | EC50 | ~250 | 72 | [5] |

| PC3 | Prostate Cancer | Viability Assay | EC50 | ~1000 | 72 | [5] |

| LNCaP | Prostate Cancer | Viability Assay | EC50 | >1000 | 72 | [5] |

| A549 | Non-Small Cell Lung Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | [7] |

| H1299 | Non-Small Cell Lung Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | [7] |

| H1975 | Non-Small Cell Lung Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | [7] |

| RT112 | Bladder Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | |

| 5637 | Bladder Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | |

| UMUC1 | Bladder Cancer | Proliferation Assay | IC50 | Not Specified | Not Specified | |

| OCI-AML3 | Acute Myeloid Leukemia | Proliferation Assay | GI50 | Not Specified | 96 | |

| MV4-11 | Acute Myeloid Leukemia | Proliferation Assay | GI50 | Not Specified | Not Specified | |

| CEMO-1 | Acute Lymphoblastic Leukemia | Proliferation Assay | GI50 | Not Specified | Not Specified | |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Proliferation Assay | GI50 | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed protocols for three common cell viability assays that can be used to evaluate the efficacy of this compound. Researchers should optimize seeding densities and this compound concentration ranges for their specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

96-well flat-bottom plates

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-